

Application Note: Extraction of Oxolinic Acid from Sediment Samples for HPLC Analysis

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Compound of Interest

Compound Name: Oxolinate

Cat. No.: B1232650

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxolinic acid is a quinolone antibiotic widely used in aquaculture to treat infectious diseases in fish.^[1] Its administration, often mixed with feed pellets, can lead to significant amounts entering the aquatic environment and accumulating in sediments.^[1] Monitoring the concentration of oxolinic acid in sediments is crucial due to concerns about its potential transfer to the food chain, exposure to humans, and the development of antibiotic-resistant organisms.^[1] This application note provides detailed protocols for the extraction of oxolinic acid from sediment samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

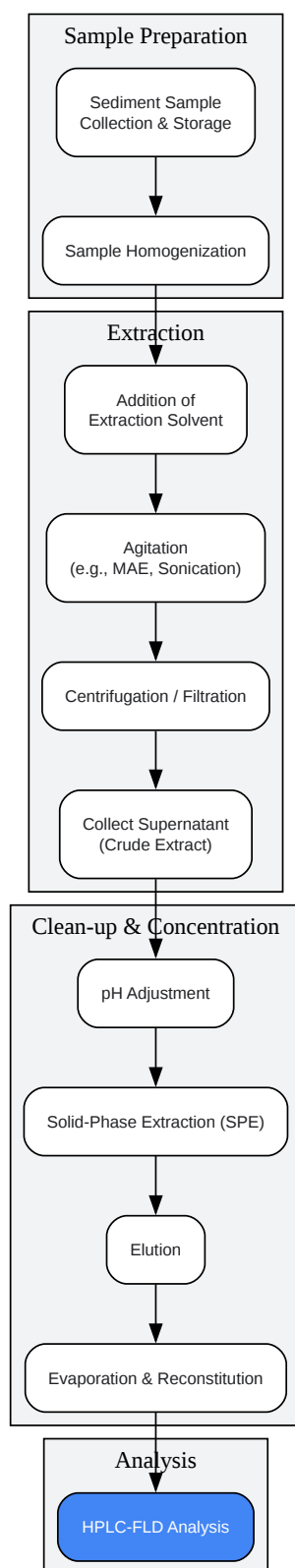
Data Presentation

The following table summarizes the performance of various extraction methods for oxolinic acid from sediment samples.

Extraction Method	Clean-up	Analytical Method	Recovery Rate (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Relative Standard Deviation (RSD) (%)	Reference
Sodium Hydroxide & DMSO	SPE	HPLC-FLD	82 - 85%	1.6 µg/kg	Not Reported	2.5 - 5.5%	[1] [2] [3]
Oxalic Acid in Methanol with Sonication	Not Specified	HPLC-FLD/DAD	> 86%	Not Reported	5 ng/g (5 µg/kg)	< 10%	[4] [5]
Microwave-Assisted Extraction (MAE)	SPE	HPLC-FLD	94 ± 3%	0.3 - 0.5 µg/kg	Not Reported	Not Reported	[6] [7] [8] [9]
Liquid-Phase Extraction	Not Specified	HPLC	68.1%	0.01 µg/g (10 µg/kg)	0.04 µg/g (40 µg/kg)	Not Reported	[10]

Experimental Workflow

The general workflow for the extraction and analysis of oxolinic acid from sediment samples is depicted below.



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Caption: General workflow for Oxolinic Acid extraction from sediment.

Experimental Protocols

Two detailed protocols based on different primary extraction techniques are provided below.

Protocol 1: Extraction using Sodium Hydroxide and DMSO with SPE Clean-up

This method, adapted from a study on marine sediments, utilizes an alkaline solution to extract oxolinic acid, followed by a robust Solid-Phase Extraction (SPE) clean-up.[\[1\]](#)[\[3\]](#)

1. Materials and Reagents

- Sediment sample
- Sodium hydroxide (NaOH)
- Dimethyl sulphoxide (DMSO)
- Phosphoric acid
- Methanol (Chromatography grade)
- Acetonitrile (Chromatography grade)
- Purified water (e.g., Milli-Q)
- SPE Cartridges (e.g., Oasis HLB)
- Centrifuge tubes (e.g., 50 mL polypropylene)
- Nitrogen evaporator

2. Extraction Procedure

- Weigh an appropriate amount of homogenized sediment sample into a centrifuge tube.
- Prepare the extraction solution consisting of 80% 0.2 M NaOH and 20% DMSO.[\[3\]](#)
- Add a sufficient volume of the extraction solution to the sediment sample.

- Vortex or shake vigorously for a specified time to ensure thorough extraction. The original study noted that the addition of DMSO increased the extraction yield by approximately 50%.
[3]
- Centrifuge the sample to separate the sediment from the extract.
- Carefully collect the supernatant (the liquid extract).

3. SPE Clean-up and Concentration

- Take a 20 mL volume of the collected supernatant and adjust the pH to 3.0 using phosphoric acid.[1]
- Condition an SPE cartridge by washing it with 2 mL of methanol, followed by 5 mL of purified water.[1]
- Load the pH-adjusted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[1]
- After loading, wash the cartridge with 5 mL of purified water to remove interferences.[1]
- Dry the cartridge by applying suction for at least 1 minute.[1]
- Elute the retained oxolinic acid from the cartridge using 3.0 mL of acetonitrile into a clean collection tube.[1]
- Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45-50°C.[1]
- Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of 0.03 M NaOH solution.[1]
- The sample is now ready for injection into the HPLC system.

Protocol 2: Microwave-Assisted Extraction (MAE) with SPE Clean-up

This protocol is based on a method that employs microwave energy to enhance extraction efficiency and reduce solvent consumption and time.[6][8]

1. Materials and Reagents

- Sediment sample
- Methanol (MeOH)
- Orthophosphoric acid (H₃PO₄)
- Acetonitrile (ACN)
- Purified water
- Microwave-Assisted Extraction (MAE) system with glass tubes
- SPE Cartridges (e.g., Oasis MAX)
- Nitrogen evaporator

2. Extraction Procedure (MAE)

- Place a fortified soil/sediment sample into an MAE glass tube.[\[6\]](#)
- Prepare the extraction solvent: a mixture of Methanol and 25% Orthophosphoric acid in a 90:10 (v/v) ratio.[\[6\]](#)
- Add 50 mL of the extraction solvent to the sample in the MAE tube.[\[6\]](#)
- Extract the sample using an MAE system. Optimized parameters from a cited study include applying 45 W of power for 15 minutes.[\[6\]](#)
- After extraction, filter the extract to remove sediment particles.[\[6\]](#)

3. SPE Clean-up and Concentration

- Take the filtered extract and evaporate it to a smaller volume.[\[6\]](#)
- Dilute the concentrated extract with 200 mL of purified water and adjust the pH to 7.0 using NaOH or H₃PO₄.[\[7\]](#)

- Condition an Oasis MAX SPE cartridge according to the manufacturer's instructions.
- Load the pH-adjusted extract onto the cartridge.[7]
- Elute the oxolinic acid with 6 mL of methanol.[7]
- Evaporate the final eluate under a nitrogen stream at 40°C.[7]
- Reconstitute the residue in 0.5 mL of a water/acetonitrile mixture (90:10, v/v).[7]
- The sample is now prepared for HPLC analysis.

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